1-(2-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(2-Fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a carboxylic acid group at position 4, a methyl group at position 5, and a 2-fluoro-4-methylphenyl group at position 1. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and coordination chemistry.
Properties
IUPAC Name |
1-(2-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-6-3-4-9(8(12)5-6)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIDDNRWXJDOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Ring Formation
The core 1,2,3-triazole ring is most commonly formed by the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction can be catalyzed by copper(I) (CuAAC) to afford regioselective 1,4-disubstituted triazoles under mild conditions.
- Azide precursor : An aryl azide bearing the fluoro and methyl substituents on the phenyl ring (e.g., 2-fluoro-4-methylphenyl azide).
- Alkyne precursor : An alkyne bearing a methyl group and a carboxylate or ester functionality that will become the 4-carboxylic acid on the triazole ring.
Carboxylic Acid Installation
The carboxylic acid group at the 4-position of the triazole ring is often introduced by:
- Cyclization of β-ketoesters with azides, producing triazole esters that can be subsequently hydrolyzed to carboxylic acids.
- Direct hydrolysis of methyl or ethyl esters formed during the cycloaddition step under acidic or basic conditions.
Representative Synthetic Route (Based on Literature Analogues)
| Step | Reactants | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | 2-fluoro-4-methylphenyl azide + methyl propiolate | CuI catalyst, triethylamine, DMSO, room temperature | Formation of methyl 1-(2-fluoro-4-methylphenyl)-1,2,3-triazole-4-carboxylate | 75-90% |
| 2 | Ester hydrolysis | Aqueous NaOH or HCl, reflux | Conversion to 1-(2-fluoro-4-methylphenyl)-1,2,3-triazole-4-carboxylic acid | 85-95% |
This approach aligns with the Dimroth rearrangement and copper-catalyzed azide-alkyne cycloaddition (CuAAC) techniques documented for related compounds.
Reaction Conditions and Optimization
- Catalysts : Copper(I) iodide is commonly used for the cycloaddition step to ensure regioselectivity and high yields.
- Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred due to their ability to dissolve polar reactants and stabilize intermediates.
- Temperature : Mild to moderate temperatures (room temperature to 50 °C) are employed to balance reaction rate and product stability.
- Hydrolysis : Acidic or basic hydrolysis is optimized to prevent decomposition of the triazole ring while achieving complete ester conversion.
Analytical and Purification Techniques
- NMR Spectroscopy : ^1H and ^13C NMR confirm the substitution pattern and triazole formation.
- Mass Spectrometry (LCMS) : Confirms molecular weight and purity.
- Melting Point Determination : Used to assess purity and confirm identity.
- Thin Layer Chromatography (TLC) : Monitors reaction progress.
- Recrystallization : Commonly from ethanol or ethyl acetate to obtain pure acid.
Comparative Synthesis Data of Related Triazole Carboxylic Acids
Research Findings and Notes
- The Dimroth rearrangement and CuAAC are versatile and reliable methods for synthesizing 1,2,3-triazole carboxylic acids with diverse aromatic substitutions.
- The presence of electron-withdrawing fluoro substituents influences the acidity of the carboxylic acid and the compound’s biological activity.
- Industrial synthesis may incorporate continuous flow reactors and optimized catalysts to improve yield, reduce reaction times, and minimize waste.
- The synthetic route allows for structural diversity, enabling the preparation of analogues for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further development in pharmaceutical applications.
Anticancer Activity
Research indicates that compounds containing the triazole moiety can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : Studies show that the compound may induce apoptosis in cancer cells through mitochondrial pathways and alter cell cycle progression.
- IC50 Values : The compound has demonstrated IC50 values below 10 µM against various cancer cell lines, including breast and lung cancers, indicating potent anticancer properties .
Antimicrobial Activity
The triazole derivatives have shown promising results as antimicrobial agents:
- Spectrum of Activity : These compounds exhibit activity against a broad range of bacteria and fungi, making them suitable for treating infections caused by resistant strains.
- Case Studies : In vitro studies have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-(2-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and cellular uptake |
| Methyl Groups | Influence on steric hindrance and binding affinity |
| Triazole Ring | Essential for biological activity due to its ability to interact with biological targets |
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Research : A study evaluated the compound's activity against multiple cancer cell lines (MCF-7, A375) and found significant cytotoxic effects with low IC50 values .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties against clinical isolates of bacteria and fungi. The results indicated that the compound could serve as a lead structure for developing new antibiotics .
- Pharmacokinetics : Research into the pharmacokinetic properties revealed favorable absorption and distribution profiles in animal models, suggesting potential for oral bioavailability .
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The presence of the fluorinated aromatic ring and the triazole moiety enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(2-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and related derivatives:
Key Comparative Insights:
Substituent Effects on Reactivity and Stability :
- Electron-withdrawing groups (e.g., fluorine, chlorine) at position 1 enhance thermal and metabolic stability. For example, 1-(4-fluorophenyl) derivatives resist enzymatic degradation better than methoxy-substituted analogs .
- The 2-fluoro-4-methylphenyl group in the target compound likely balances lipophilicity and steric effects, optimizing bioavailability compared to bulkier analogs (e.g., 3-chloro-4-fluorophenyl) .
Tautomerism and Structural Dynamics :
- Unlike 5-formyl derivatives (e.g., 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid), which exhibit ring-chain tautomerism, the target compound’s methyl group at position 5 prevents such equilibrium, favoring a rigid triazole core .
Biological Activity: Fluorinated analogs (e.g., 1-(4-fluorophenyl) and 1-(3-chloro-4-fluorophenyl)) show pronounced COX-2 inhibition and antithrombotic activity, suggesting the target compound may share similar pharmacodynamic profiles . Methoxy-substituted derivatives (e.g., 1-(4-methoxyphenyl)) exhibit moderate antimicrobial activity, but their electron-donating nature reduces oxidative stability compared to halogenated variants .
Coordination Chemistry :
- Carboxylic acid derivatives, including the target compound, act as polydentate ligands. For instance, 1-(1-(hydroxymethyl)-1H-pyrazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid forms stable Mn(II) complexes, highlighting the role of the carboxylate group in metal binding .
Synthetic Versatility :
- The target compound’s carboxylic acid group enables derivatization into amides, esters, and hydrazides, similar to 1-(4-methoxyphenyl) and 1-(3-chloro-4-fluorophenyl) analogs .
Biological Activity
1-(2-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a triazole ring substituted with a 2-fluoro-4-methylphenyl group and a carboxylic acid functional group. The presence of the triazole moiety is significant as it is known to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties.
Anticancer Activity
Recent studies have indicated that derivatives of triazoles exhibit promising anticancer activity. For instance, research on similar triazole compounds has shown their ability to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : Compounds with triazole structures have been shown to inhibit the growth of several cancer cell lines. For example, one study demonstrated that a related triazole compound significantly reduced the viability of breast cancer cells in vitro by inducing apoptosis and cell cycle arrest .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with specific proteins involved in cell signaling pathways. The structural characteristics of triazoles allow them to bind effectively to target sites in cancer cells, disrupting their normal function .
Antioxidant Properties
The antioxidant capacity of this compound has also been investigated. Antioxidants play a crucial role in preventing oxidative stress-related diseases:
- Radical Scavenging Activity : Studies have shown that triazole derivatives can scavenge free radicals effectively. For instance, in vitro assays demonstrated that the compound exhibited significant radical scavenging activity against DPPH and ABTS radicals .
Antimicrobial Activity
The antimicrobial properties of triazoles are well-documented:
- Bacterial Inhibition : Similar compounds have displayed potent antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of a structurally similar triazole compound reported a decrease in tumor size in animal models treated with the compound. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Study 2: Antioxidant Potential
Another investigation assessed the antioxidant potential of various triazole derivatives using MTT assays. The results indicated that at certain concentrations, these compounds effectively reduced oxidative damage in cellular models .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and what purification challenges are typically encountered?
- Methodology : Synthesis often involves cyclocondensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key intermediates include substituted phenylhydrazines and β-keto esters. Purification challenges arise from the compound’s low aqueous solubility (common in triazole-carboxylic acids), necessitating recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) or reversed-phase HPLC .
Q. How is structural characterization performed for this compound?
- Methodology :
- Spectroscopy : H/C NMR confirms substituent positions and aromatic proton coupling. IR identifies carboxylic acid O–H stretches (~2500–3000 cm) and triazole C=N vibrations (~1600 cm) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles (e.g., triazole ring planarity and phenyl ring dihedral angles). Example: A related triazole-carboxylic acid showed a mean C–C bond length of 1.38 Å and R-factor = 0.063 in SC-XRD .
Q. What are the solubility and stability profiles under physiological conditions?
- Methodology : Solubility is assessed via shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Stability studies use HPLC to monitor degradation products under light, heat, or acidic/basic conditions. Derivatives with improved solubility (e.g., methyl esters) are often synthesized for in vitro assays .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Methodology : Density Functional Theory (DFT) calculates transition states and activation energies for cyclization steps. Quantum mechanical/molecular mechanical (QM/MM) simulations model solvent effects. For example, ICReDD’s workflow integrates reaction path searches with experimental validation to reduce trial-and-error synthesis .
Q. What strategies address contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Data Reconciliation : Compare docking simulations (e.g., Autodock Vina) with enzyme inhibition assays. If discrepancies arise, re-evaluate protonation states or solvation models.
- SAR Studies : Modify substituents (e.g., fluorophenyl → trifluoromethylphenyl) and test activity. Example: A triazole-carboxamide analog showed improved IC values when substituting fluorine for bromine .
Q. How can aqueous solubility be enhanced without compromising target binding affinity?
- Methodology :
- Salt Formation : React with sodium/potassium hydroxide to form carboxylate salts.
- Prodrug Design : Synthesize ester derivatives (e.g., ethyl ester) hydrolyzed in vivo.
- Co-crystallization : Use co-formers like L-arginine to improve dissolution rates .
Q. What experimental designs are effective for studying structure-activity relationships (SAR)?
- Methodology :
- Factorial Design : Vary substituents (e.g., fluorine position, methyl groups) systematically and analyze bioactivity using ANOVA. For example, a 2 factorial design could test fluorination at positions 2, 3, and 4 on the phenyl ring .
- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity .
Data Contradiction Analysis
Q. How to resolve discrepancies between predicted and observed spectral data?
- Methodology :
- DFT-NMR Comparison : Simulate H NMR chemical shifts (GIAO method) and compare with experimental data. Deviations >0.5 ppm suggest conformational flexibility or crystal packing effects .
- Dynamic NMR : Variable-temperature NMR detects rotamers or tautomers (e.g., triazole ring prototropy) .
Q. Why might bioactivity vary between enantiomers or polymorphs?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
